molecular formula C16H19N5O2 B3843234 N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine

N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine

Cat. No.: B3843234
M. Wt: 313.35 g/mol
InChI Key: KGEPWNNHVHUFFN-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a morpholine group and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine can be compared with similar compounds such as:

    2-[(4-methoxyphenyl)amino]-6-morpholin-4-ylpyrimidin-4-amine: Similar structure but different substitution pattern.

    4-[(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-2-amine: Variation in the position of the methoxyphenyl group.

    N-[(E)-(2-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine: Different position of the methoxy group on the phenyl ring.

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-22-14-4-2-13(3-5-14)11-19-20-15-10-16(18-12-17-15)21-6-8-23-9-7-21/h2-5,10-12H,6-9H2,1H3,(H,17,18,20)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEPWNNHVHUFFN-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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